molecular formula C13H11NO6S B3223467 1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one CAS No. 1217989-59-7

1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one

Cat. No.: B3223467
CAS No.: 1217989-59-7
M. Wt: 309.3 g/mol
InChI Key: ZNMYEXIBTAYDLI-VUXOTQQHSA-N
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Description

The compound 1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one features a benzothiazol-3-one core modified with a sulfone group (1,1-dioxo) and a stereochemically defined bicyclo[3.2.1]octane system. The bicyclic moiety contains a ketone (4-oxo) and two oxygen atoms (6,8-dioxa) in a fixed (2S,5R) configuration. Its design shares similarities with bioactive compounds containing dioxabicyclo[3.2.1]octane scaffolds, such as SGLT2 inhibitors and arthropod semiochemicals .

Properties

IUPAC Name

1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c15-9-5-8(10-6-19-13(9)20-10)14-12(16)7-3-1-2-4-11(7)21(14,17)18/h1-4,8,10,13H,5-6H2/t8-,10?,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYEXIBTAYDLI-VUXOTQQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2CO[C@@H](C1=O)O2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxabicyclo[3.2.1]octane Derivatives

Compound Name Core Structure Substituents/Modifications Stereochemistry Biological Role Source/Application
Target Compound Benzothiazol-3-one + bicyclo 1,1-dioxo; 4-oxo (2S,5R) Undetermined Research compound
Ertugliflozin (PF-04971729/MK-8835) Dioxabicyclo[3.2.1]octane Hydroxymethyl, triol, chlorophenyl, ethoxybenzyl (1S,2S,3S,4R,5S) SGLT2 inhibitor (antidiabetic) Pharmaceutical (approved)
exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane [(+)-exo-brevicomin] Dioxabicyclo[3.2.1]octane Ethyl, methyl exo-configuration Insect semiochemical Natural pheromone
1-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione Pyridazinedione + bicyclo 4-oxo (2S,5R) Discontinued research compound Former agrochemical candidate

Key Observations :

  • The target compound’s bicyclo[3.2.1]octane system is structurally analogous to ertugliflozin’s bridged ketal ring, which is critical for SGLT2 binding . However, the benzothiazol-3-one core differentiates it from ertugliflozin’s aryl-triol pharmacophore.
  • Natural derivatives like (+)-exo-brevicomin lack the sulfone group but share the bicyclo framework, highlighting evolutionary optimization for insect communication.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Molecular Weight logP (Predicted) Solubility Biological Activity Safety/Stability Notes
Target Compound ~367.3 g/mol 1.8 (est.) Low aqueous Unknown; benzothiazole derivatives often target enzymes No data available
Ertugliflozin 434.9 g/mol 2.1 Enhanced via l-PGA cocrystal IC50 = 0.9 nM (SGLT2) Well-tolerated in clinical trials
1-Hydroxy-exo-brevicomin ~200.3 g/mol 2.5 Lipophilic Attractant for Coleoptera/Leptidoptera Eco-friendly semiochemical
Discontinued Pyridazinedione ~308.2 g/mol 1.5 Moderate Undisclosed (agrochemical candidate) Discontinued due to stability issues

Key Findings :

  • Ertugliflozin’s cocrystal formulation with l-PGA improves solubility, a strategy that could benefit the target compound if hydrophobicity limits bioavailability .
  • Natural bicyclo derivatives exhibit high lipophilicity, aligning with their role as volatile pheromones , whereas pharmaceutical analogues prioritize balanced logP for systemic distribution.

Research Implications and Gaps

  • Structural Optimization : The (2S,5R) configuration in the target compound and its discontinued analogue suggests stereochemical sensitivity in drug design.
  • Mechanistic Studies: No data exists on the target compound’s binding targets; computational modeling against SGLT2 or kinase enzymes is warranted.
  • Safety Profiling : Benzothiazole derivatives can exhibit toxicity; comparative studies with the CAS 95847-70-4 analogue (a benzothiazol-3-one with piperazinyl-pyrimidine) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one
Reactant of Route 2
1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one

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